Debio 0617B is a first-in-class, multi-target tyrosine kinase (TK) inhibitor developed for its potential anti-cancer properties. [] It functions by simultaneously targeting multiple kinases involved in critical signaling pathways that contribute to tumor development and progression. [] Specifically, it inhibits key kinases upstream of the STAT3/STAT5 signaling pathway, including Janus kinases (JAK), SRC family kinases (SRC), Abelson murine leukemia viral oncogene homolog (ABL), and class III/V receptor tyrosine kinases (RTKs). [, ] This multi-targeted approach distinguishes Debio 0617B from single-target inhibitors and holds promise for overcoming resistance mechanisms commonly observed in cancer therapy. []
Debio 0617B exerts its anti-cancer effects by inhibiting multiple tyrosine kinases (TKs) that play crucial roles in tumor cell survival, proliferation, and metastasis. [, ] The primary mechanism of action involves targeting kinases upstream of the STAT3/STAT5 signaling pathway, which is frequently dysregulated in various cancers. [, ]
The aberrant activation of STAT3 and STAT5 transcription factors is linked to tumor survival, metastasis, chemoresistance, and evasion of immune responses. [] Debio 0617B's ability to simultaneously inhibit JAK, SRC, ABL, and class III/V RTKs disrupts these signaling cascades, leading to a decrease in phosphorylated STAT3 (pSTAT3) and pSTAT5 levels. [, ] This downregulation of STAT3/STAT5 signaling ultimately impairs the expression of genes involved in tumor growth, survival, and immune evasion. [, ]
Acute Myelogenous Leukemia (AML): Studies have highlighted the role of aberrant TK signaling in AML, particularly in the context of therapy resistance and relapse. [] Debio 0617B has demonstrated efficacy in reducing the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells both in vitro and in vivo. [] This effect is attributed to the drug's ability to target multiple upstream kinases of the STAT3/STAT5 pathway, leading to the long-term elimination of leukemia stem cells (LSCs) and leukemia. []
Solid Tumors: Debio 0617B has shown promising results in preclinical models of various solid tumors driven by aberrant STAT3 signaling. [] This includes potent antiproliferative activity against a panel of cancer cell lines and patient-derived tumor xenografts. [] In vivo studies have demonstrated efficacy in inhibiting tumor growth in several xenograft models. [] Moreover, combining Debio 0617B with other targeted therapies, like the EGFR inhibitor erlotinib in non-small cell lung cancer, resulted in synergistic anti-tumor activity. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: